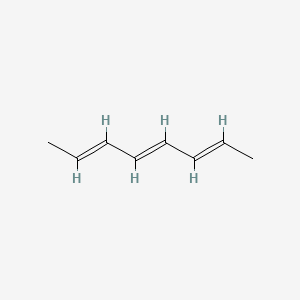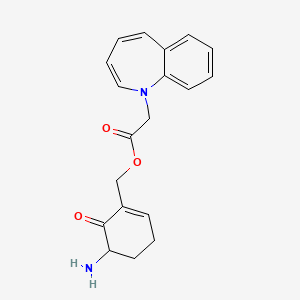
Interferon alfacon-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Interferon alfacon-1 is a recombinant, non-naturally occurring type-I interferon . It’s similar to the interferon alfa subtype and is used to treat hepatitis C infections . The 166-amino acid sequence of this compound was derived by scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position . It’s produced in Escherichia coli (E. coli) cells that have been genetically altered by insertion of a synthetically constructed sequence that codes for this compound .
Synthesis Analysis
The synthesis of this compound involves scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position . Four additional amino acid changes were made to facilitate the molecular construction, and a corresponding synthetic DNA sequence was constructed using chemical synthesis methodology .Molecular Structure Analysis
This compound differs from interferon alfa-2b at 20/166 amino acids (88% homology), and comparison with interferon-beta shows identity at over 30% of the amino acid positions . This protein has a molecular weight of 19,434 daltons .Chemical Reactions Analysis
This compound is allowed to oxidize to its native state prior to final purification .Physical And Chemical Properties Analysis
This compound has a molecular weight of 19,434 daltons . Its chemical formula is C 860 H 1353 N 227 O 255 S 9 .Mécanisme D'action
Interferon alfacon-1 works by binding to type I interferon receptors (IFNAR1 and IFNAR2c) which, upon dimerization, activate two Jak (Janus kinase) tyrosine kinases (Jak1 and Tyk2) . This upregulates the expression of MHC I proteins, allowing for increased presentation of peptides derived from viral antigens . This enhances the activation of CD8+ T cells that are the precursors for cytotoxic T lymphocytes (CTLs) and makes the macrophage a better target for CTL-mediated killing .
Safety and Hazards
Interferon alfacon-1 can cause or aggravate fatal or life-threatening neuropsychiatric, autoimmune, ischemic, and infectious disorders . Patients should be monitored closely with periodic clinical and laboratory evaluations . Patients with persistently severe or worsening symptoms of these conditions should be withdrawn from therapy .
Orientations Futures
Interferon alfacon-1 is generally well tolerated and is an effective agent in the treatment of patients with chronic hepatitis C . Comparative data from a pivotal randomised trial indicate that the drug has at least equivalent efficacy to IFNα-2b, and a statistically significant advantage was demonstrated at treatment end-point in patients infected with HCV genotype 1 .
Propriétés
Numéro CAS |
118390-30-0 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Formyl(methyl)anilino]acetic acid](/img/structure/B1167443.png)

